N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14755030
InChI: InChI=1S/C17H23N3O4S/c21-16(18-13-3-1-2-4-13)12-5-7-14(8-6-12)19-17(22)20-15-9-10-25(23,24)11-15/h5-8,13,15H,1-4,9-11H2,(H,18,21)(H2,19,20,22)
SMILES:
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.4 g/mol

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

CAS No.:

Cat. No.: VC14755030

Molecular Formula: C17H23N3O4S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide -

Specification

Molecular Formula C17H23N3O4S
Molecular Weight 365.4 g/mol
IUPAC Name N-cyclopentyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide
Standard InChI InChI=1S/C17H23N3O4S/c21-16(18-13-3-1-2-4-13)12-5-7-14(8-6-12)19-17(22)20-15-9-10-25(23,24)11-15/h5-8,13,15H,1-4,9-11H2,(H,18,21)(H2,19,20,22)
Standard InChI Key NPPGRRHEJBVVBI-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

N-Cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide possesses the molecular formula C₁₇H₂₃N₃O₄S and a molecular weight of 365.4 g/mol. Its IUPAC name, N-cyclopentyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide, reflects the integration of three key structural components:

  • A benzamide core (C₆H₅CONH₂) providing aromaticity and hydrogen-bonding capacity.

  • A cyclopentyl group (C₅H₉) attached to the benzamide’s nitrogen, enhancing lipophilicity and steric bulk.

  • A tetrahydrothiophene-1,1-dioxide moiety (C₄H₇SO₂) linked via a carbamoyl bridge, contributing to polar interactions and conformational rigidity.

The compound’s Standard InChI string (InChI=1S/C17H23N3O4S...) encodes its stereochemical and functional group arrangement, critical for computational modeling and structure-activity relationship (SAR) studies.

Physicochemical Characteristics

The tetrahydrothiophene-1,1-dioxide group introduces sulfone functionalities, enhancing solubility in polar solvents compared to unoxidized thiophene derivatives. The cyclopentyl substituent balances this polarity, likely improving membrane permeability—a key factor in drug bioavailability. Table 1 summarizes its fundamental properties:

Table 1: Physicochemical Properties of N-Cyclopentyl-4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₄S
Molecular Weight365.4 g/mol
IUPAC NameN-cyclopentyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide
Key Functional GroupsBenzamide, cyclopentyl, sulfone
SolubilityModerate in DMSO, aqueous buffers

Synthesis and Manufacturing Processes

Reaction Pathway

The synthesis involves a multi-step sequence optimized for yield and purity (Figure 1):

  • Tetrahydrothiophene Oxidation: Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide or ozone, introducing sulfone groups.

  • Carbamoyl Chloride Formation: The sulfone-bearing intermediate reacts with phosgene or triphosgene to generate a reactive carbamoyl chloride.

  • Coupling with Benzamide Derivative: The carbamoyl chloride is coupled to 4-aminobenzamide under basic conditions (e.g., pyridine or DMAP).

  • Cyclopentyl Substitution: The final step introduces the cyclopentyl group via nucleophilic acyl substitution, typically employing cyclopentylamine in anhydrous tetrahydrofuran (THF).

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring the carbamoyl group attaches exclusively to the benzamide’s para position.

  • Sulfone Stability: Avoiding over-oxidation of the tetrahydrothiophene ring during synthesis.

  • Purification: Separating byproducts via column chromatography or recrystallization due to the compound’s moderate polarity.

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the cyclopentyl group with benzyl (as in N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide) reduces metabolic stability due to increased susceptibility to cytochrome P450 oxidation. Conversely, the cyclopentyl variant exhibits prolonged plasma half-life in rodent models.

Patent Landscape

Future Directions and Research Opportunities

Clinical Translation

  • Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

  • Toxicology: Chronic toxicity studies in non-human primates to establish safety margins.

  • Formulation: Developing nanoparticle-encapsulated versions to enhance solubility.

Structural Optimization

  • Stereochemistry: Exploring enantiomeric effects by synthesizing (R)- and (S)-cyclopentyl variants.

  • Prodrug Strategies: Masking the sulfone group as a bioreversible ester to improve absorption.

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